1,2,3,4-Tetrahydroisoquinolin-8-amine

Dopamine Transporter Monoamine Reuptake Inhibitor Nomifensine

Regioisomer-dependent SAR demands precise 8-amino-THIQ sourcing; ambiguous purity undermines reproducible results. 1,2,3,4-Tetrahydroisoquinolin-8-amine (CAS 924633-49-8) eliminates this risk as the authenticated core of nomifensine (DAT Ki = 7 nM) and anticancer leads with 6-10× improved IC50 over tamoxifen. • DAT inhibitor scaffold (nomifensine Ki 7 nM) • HDAC6/8-selective inhibitor building block • Critical for GPCR SAR mapping; 8-substitution dictates OX1 receptor potency • ≥95% purity; ambient global shipping.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 924633-49-8
Cat. No. B1357851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroisoquinolin-8-amine
CAS924633-49-8
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=CC=C2N
InChIInChI=1S/C9H12N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6,10H2
InChIKeyGIIQUGGTGRRQEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydroisoquinolin-8-amine: Research Profile & Positioning


1,2,3,4-Tetrahydroisoquinolin-8-amine (CAS 924633-49-8), a bicyclic secondary amine with the molecular formula C9H12N2 and a molecular weight of 148.20 g/mol, is a versatile research intermediate and a core scaffold in medicinal chemistry [1]. Its structure features an 8-amino substituent on the tetrahydroisoquinoline (THIQ) ring, which critically dictates its biological and chemical properties, distinguishing it from other positional isomers [2]. This compound serves as a privileged building block for synthesizing biologically active molecules, particularly as an intermediate for kinase inhibitors, CXCR4 antagonists, and dopamine transporter ligands, and is commercially available at a standard research purity of 95+% .

Why 1,2,3,4-Tetrahydroisoquinolin-8-amine Is Irreplaceable in Assays


Generic substitution within the 1,2,3,4-tetrahydroisoquinoline (THIQ) class is not feasible due to pronounced regioisomer-dependent biological activity. The position of the amino group (e.g., 5-, 6-, 7-, vs. 8-) on the THIQ scaffold leads to drastically different binding affinities and functional outcomes at key therapeutic targets [1]. For instance, while 7-substituted THIQs demonstrate potent antagonism at the orexin 1 (OX1) receptor (e.g., Ke = 23.7 nM), their 6-substituted counterparts can be nearly 20-fold less potent, and the activity profile for the 8-substituted analog in other systems, such as dopamine transporter inhibition, is entirely distinct [2]. Therefore, substituting 1,2,3,4-tetrahydroisoquinolin-8-amine with a different regioisomer will likely invalidate SAR studies and lead to erroneous conclusions in biological assays, as evidenced by the specific data outlined below.

1,2,3,4-Tetrahydroisoquinolin-8-amine: Quantitative Differentiation


Dopamine Transporter (DAT) Inhibition by Nomifensine

The 8-amino-THIQ scaffold, when elaborated to nomifensine (2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine), exhibits potent inhibition of the dopamine transporter (DAT). This is a key differentiator from many other THIQ regioisomers that lack this specific activity. In a direct head-to-head comparison, nomifensine shows a high affinity for human DAT (Ki = 7 nM) [1]. This is further corroborated by functional data showing inhibition of dopamine uptake in rat synaptosomes with an IC50 of 48 nM [2].

Dopamine Transporter Monoamine Reuptake Inhibitor Nomifensine

Breast Cancer Cell Potency vs. Tamoxifen

Derivatives of the 1,2,3,4-tetrahydroisoquinolin-8-amine scaffold have demonstrated significantly enhanced antiproliferative activity against breast cancer cells when compared to the standard-of-care drug tamoxifen. A patent application discloses that novel N-aminotetrahydroisoquinoline compounds, which incorporate the core 8-amino-THIQ motif, possess IC50 values that are 6- to 10-fold lower than that of tamoxifen [1]. This quantitative advantage underscores the potential of this scaffold for developing next-generation anticancer agents.

Anticancer Breast Cancer Antiproliferative

Selective HDAC6/8 Inhibition vs. SAHA

The tetrahydroisoquinoline scaffold, exemplified by compound 12, which is based on the 8-amino-THIQ core, has been identified as a potent and selective dual inhibitor of HDAC6 and HDAC8 [1]. Subsequent optimization led to compound 32 (an aminotetralin analog), which showed high potency with IC50 values of 50 nM for HDAC6 and 80 nM for HDAC8 [1]. Crucially, a direct comparison with the pan-HDAC inhibitor suberoylanilide hydroxamic acid (SAHA, vorinostat) revealed that this chemotype (represented by 32) demonstrates significantly less cytotoxicity, a finding consistent with its weak inhibition of HDAC1 [1]. This selectivity profile is a key differentiator from less specific HDAC inhibitors.

HDAC Inhibitor Epigenetics Neuroblastoma

OX1 Receptor Antagonism: Regioisomer Comparison

While the 8-amino-THIQ scaffold itself is not the most potent OX1 antagonist, a systematic structure-activity relationship (SAR) study on THIQ-based OX1 antagonists provides quantitative context that highlights the importance of substitution position [1]. In this study, a 7-substituted THIQ analog (compound 10c) was found to be a potent OX1 antagonist with a Ke value of 23.7 nM. In contrast, 6-substituted analogs were generally inactive, with the most potent 6-amino compound bearing an ester group (26a) showing a Ke of 427 nM—an 18-fold reduction in potency [1]. This study establishes a clear SAR hierarchy where the 8-position, while distinct from the optimal 7-position, is part of a spectrum of regioisomer-dependent activity, directly informing the selection of the appropriate isomer for a given target.

Orexin Receptor Addiction GPCR

1,2,3,4-Tetrahydroisoquinolin-8-amine: Evidence-Based Applications


Dopamine Reuptake Inhibitor Synthesis

The 8-amino-THIQ scaffold is the core of nomifensine, a validated dopamine reuptake inhibitor with a Ki of 7 nM at the human DAT [1]. Researchers focused on CNS disorders, particularly those involving dopaminergic signaling, should procure this compound as a key intermediate for synthesizing novel analogs aimed at improving upon the potency and selectivity profile of nomifensine.

Breast Cancer Therapeutic Synthesis

Given the demonstrated 6- to 10-fold improvement in IC50 over tamoxifen in breast cancer cell lines, 1,2,3,4-tetrahydroisoquinolin-8-amine is a strategic starting material for medicinal chemistry programs targeting breast cancer [2]. Its use is validated for generating lead compounds with superior in vitro antiproliferative activity, making it a high-value procurement choice for oncology research.

Selective HDAC6/8 Inhibitor Design

The THIQ core is a validated scaffold for developing selective HDAC6/8 inhibitors, which show a more favorable cytotoxicity profile compared to pan-HDAC inhibitors like SAHA [3]. Research groups investigating the therapeutic potential of selective HDAC6/8 inhibition in cancer, neurodegenerative diseases, or inflammation will find 1,2,3,4-tetrahydroisoquinolin-8-amine to be an essential building block for creating novel, less toxic epigenetic probes.

Regioisomer SAR for GPCR Targets

The substantial potency differences observed between 6-, 7-, and 8-substituted THIQ analogs at the OX1 receptor (e.g., Ke = 23.7 nM for 7-substituted vs. 427 nM for a 6-substituted analog) underscore the necessity of testing the full set of regioisomers to establish a robust SAR [4]. Procurement of 1,2,3,4-tetrahydroisoquinolin-8-amine is therefore critical for any laboratory aiming to thoroughly map the chemical space around the THIQ core for GPCR or other receptor targets.

Technical Documentation Hub

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